molecular formula C22H35NO4 B12777851 Vitexilactam A CAS No. 459167-05-6

Vitexilactam A

Katalognummer: B12777851
CAS-Nummer: 459167-05-6
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: LTVWDGPECBUWSM-UJHQHGQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitexilactam A is a diterpene alkaloid found in the fruits of the chaste tree (Vitex agnus-castus). This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vitexilactam A involves several steps, including the extraction of the compound from the chaste tree fruits. The process typically involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions are often detailed in scientific literature, focusing on optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in the chaste tree. advancements in biotechnological methods and synthetic biology may pave the way for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Vitexilactam A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Vitexilactam A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of diterpene alkaloids under different chemical reactions.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Studies focus on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Vergleich Mit ähnlichen Verbindungen

Vitexilactam A is unique among diterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include Vitexilactam B and Vitexilactam C, which are also found in the chaste tree. These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Eigenschaften

459167-05-6

Molekularformel

C22H35NO4

Molekulargewicht

377.5 g/mol

IUPAC-Name

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C22H35NO4/c1-14-13-17(27-15(2)24)18-20(3,4)9-6-10-21(18,5)22(14,26)11-7-16-8-12-23-19(16)25/h8,14,17-18,26H,6-7,9-13H2,1-5H3,(H,23,25)/t14-,17-,18+,21+,22-/m1/s1

InChI-Schlüssel

LTVWDGPECBUWSM-UJHQHGQKSA-N

Isomerische SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CCNC3=O)O)(CCCC2(C)C)C)OC(=O)C

Kanonische SMILES

CC1CC(C2C(CCCC2(C1(CCC3=CCNC3=O)O)C)(C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.